Clevidipine

Overview

Description

Clevidipine is a dihydropyridine L-type calcium channel blocker that is selective for vascular smooth muscle . It is used to reduce blood pressure when oral therapy is not feasible or desirable .

Synthesis Analysis

The synthesis of Clevidipine involves several steps, including the use of sulfuric acid and ethyl acetate for selective hydrolysis . A comprehensive study on the manufacturing process of Clevidipine butyrate has been conducted, analyzing potential impurities, including process-related compounds and degradation products .Molecular Structure Analysis

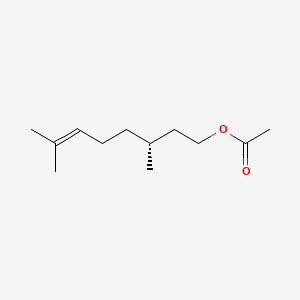

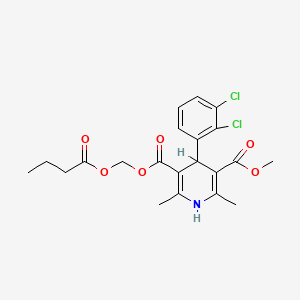

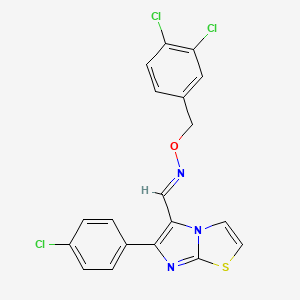

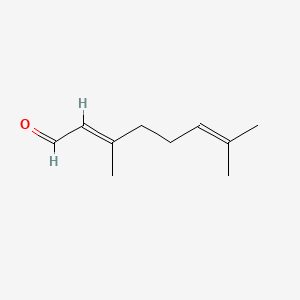

Clevidipine butyrate has a molecular formula of C21H23Cl2NO6 . The mass spectrum of Clevidipine butyrate showed a sodium adduct [M+Na] + at m/z 478.08 and a potassium adduct [M+K] + at m/z 494.05, confirming the molecular weight of Clevidipine butyrate at M = 455 .Chemical Reactions Analysis

Clevidipine acts by selectively relaxing the smooth muscle cells that line small arteries, resulting in arterial dilation, widening of the artery opening, and without reducing central venous pressure or reducing cardiac output .Physical And Chemical Properties Analysis

Clevidipine butyrate is a new, ultrashort-acting, and vascular selective calcium antagonist. It exhibits rapid metabolization by blood and tissue esterases due to an appended ester functionality . It has a molecular weight of 456.32 g·mol−1 .Scientific Research Applications

Management of Hypertension

Clevidipine is a third-generation calcium channel antagonist that has been approved by the Food and Drug Administration (FDA) for the management of hypertension . It is an ultra-short-acting calcium channel blocker that inhibits L-type calcium channels . It can be rapidly metabolized into the corresponding inactive acid and is rapidly hydrolyzed into inactive metabolites by esterase in arterial blood .

Vasodilation

The main physiological effect of Clevidipine is vasodilation, and its main target is the arterial system . It has a limited effect on capacitor vessels . Unlike nitroglycerin, Clevidipine has a limited effect on preload .

Control of Blood Pressure in Cardiac Surgery

Clevidipine can rapidly control blood pressure in cardiac surgery situations . The adverse reactions to Clevidipine are similar to those with other antihypertensive agents .

Treatment of Acute Neurological Injury

Clinical trials have shown that Clevidipine has excellent blood pressure-lowering capability in patients with acute neurological injury, including hemorrhage, stroke, and subarachnoid and acute intracerebral hemorrhage .

Use in Coronary Artery Bypass Graft or Spinal Surgery

Clevidipine has been shown to be effective in controlling blood pressure in patients undergoing coronary artery bypass graft or spinal surgery .

Treatment of Acute Heart Failure and Renal Insufficiency with Severe Hypertension

Clevidipine has been found to be effective in patients with acute heart failure and renal insufficiency accompanied by severe hypertension .

Bioequivalence Study

Clevidipine and its active metabolite H152/81 have been quantitated in human whole blood for a bioequivalence study of clevidipine butyrate-injectable emulsion .

Relaxation of Smooth Muscle Cells

In vitro studies have demonstrated that Clevidipine acts by selectively relaxing the smooth muscle cells that line small arteries, resulting in arterial dilation, widening of the artery opening, and without reducing central venous pressure or reducing cardiac output .

Mechanism of Action

Target of Action

Clevidipine, also known as Clevidipine butyrate, is a dihydropyridine L-type calcium channel blocker . Its primary target is the Voltage-dependent L-type calcium channel subunit alpha-1F . This channel is crucial for the influx of calcium ions into the cell, which plays a significant role in muscle contraction, including the contraction of vascular smooth muscle cells .

Mode of Action

Clevidipine acts by selectively relaxing the smooth muscle cells that line small arteries . It achieves this by possibly deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum . This action inhibits the influx of extracellular calcium across both the myocardial and vascular smooth muscle cell membranes . The resultant inhibition of the contractile processes of the myocardial smooth muscle cells leads to dilation of the coronary and systemic arteries and improved oxygen delivery to the myocardial tissue .

Biochemical Pathways

The primary biochemical pathway affected by Clevidipine is the calcium signaling pathway. By blocking the L-type calcium channels, Clevidipine prevents the influx of calcium ions into the cell. This action disrupts the normal calcium signaling that leads to muscle contraction, resulting in the relaxation of vascular smooth muscle and the dilation of arteries .

Pharmacokinetics

Clevidipine exhibits rapid metabolism by hydrolysis primarily by esterases in the blood and extravascular tissues . Its primary metabolite is the carboxylic acid, which is inactive . The clearance of the primary metabolite is 0.03 L/h/kg with a metabolite terminal half-life of approximately 9 hours . The initial half-life of Clevidipine is 1.6 minutes, and the terminal half-life is 15 minutes . About 83% of the drug is excreted in urine and feces, with the major fraction of approximately 63-74% in the urine .

Action Environment

Clevidipine is a lipophilic compound, which means it can easily cross cell membranes . This property, combined with its rapid metabolism, results in a very fast onset and offset of antihypertensive action . The efficacy and safety of clevidipine can be influenced by factors such as the patient’s age, renal function, and the presence of other medical conditions .

properties

IUPAC Name |

5-O-(butanoyloxymethyl) 3-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23Cl2NO6/c1-5-7-15(25)29-10-30-21(27)17-12(3)24-11(2)16(20(26)28-4)18(17)13-8-6-9-14(22)19(13)23/h6,8-9,18,24H,5,7,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPBZROQVTHLCDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23Cl2NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6057661 | |

| Record name | Clevidipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Possibly by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum, clevidipine inhibits the influx of extracellular calcium across both the myocardial and vascular smooth muscle cell membranes. The resultant inhibition of the contractile processes of the myocardial smooth muscle cells leads to dilation of the coronary and systemic arteries and improved oxygen delivery to the myocardial tissue. | |

| Record name | Clevidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04920 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Clevidipine | |

CAS RN |

167221-71-8 | |

| Record name | 3,5-Pyridinedicarboxylic acid, 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-, 3-methyl 5-[(1-oxobutoxy)methyl] ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167221-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clevidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04920 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clevidipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLEVIDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19O2GP3B7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(16-hydroxy-11,12-dimethoxy-1,1-dimethyl-2,8,14,15,17-pentaoxo-1,2,8,14,15,17-hexahydrochromeno[2',3':6,7]naphtho[2,1-g]oxazolo[3,2-b]isoquinolin-3a(4H)-yl)methyl 3-methylbutanoate](/img/structure/B1669104.png)